molecular formula C45H85N19O10 B12606124 L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine CAS No. 646515-93-7

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine

Cat. No.: B12606124
CAS No.: 646515-93-7
M. Wt: 1052.3 g/mol
InChI Key: GHMKERLRJVOZEQ-MRNVWEPHSA-N
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Description

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups and a sequence of amino acids including lysine, glycine, ornithine, proline, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific reagents and reaction conditions that ensure selective modification of the ornithine residues.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to achieve high yields and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if present, or reduce other functional groups within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through selective reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the peptide structure.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked peptides, while substitution reactions can yield peptides with altered amino acid sequences.

Scientific Research Applications

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound can be utilized in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications include the development of peptide-based drugs and diagnostic agents.

    Industry: It may be used in the production of specialized biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, influencing the peptide’s biological activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

646515-93-7

Molecular Formula

C45H85N19O10

Molecular Weight

1052.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H85N19O10/c1-25(2)21-31(39(70)61-29(13-8-18-55-44(50)51)38(69)63-32(42(73)74)22-26(3)4)60-35(66)24-58-37(68)28(12-7-17-54-43(48)49)62-40(71)33-15-10-20-64(33)41(72)30(14-9-19-56-45(52)53)59-34(65)23-57-36(67)27(47)11-5-6-16-46/h25-33H,5-24,46-47H2,1-4H3,(H,57,67)(H,58,68)(H,59,65)(H,60,66)(H,61,70)(H,62,71)(H,63,69)(H,73,74)(H4,48,49,54)(H4,50,51,55)(H4,52,53,56)/t27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

GHMKERLRJVOZEQ-MRNVWEPHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

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